molecular formula C37H30O11 B12317607 4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl--D-galactopyranoside

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl--D-galactopyranoside

Cat. No.: B12317607
M. Wt: 650.6 g/mol
InChI Key: HXIAWNZLIFDIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is a fluorescent compound widely used in biochemical research. It serves as a substrate for the enzyme β-galactosidase, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product. This property makes it valuable in various assays and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of benzoyl chloride for benzoylation and appropriate solvents like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone.

Common Reagents and Conditions

    Reagents: β-galactosidase enzyme, benzoyl chloride

    Conditions: Aqueous buffer solutions, controlled pH and temperature

Major Products

The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Scientific Research Applications

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is extensively used in:

Mechanism of Action

The compound acts as a substrate for β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and can be used to measure the activity of β-galactosidase in various samples. The fluorescent product allows for easy detection and quantification.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl β-D-galactopyranoside: Lacks the benzoyl protection groups and is used similarly in β-galactosidase assays.

    4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase assays.

Uniqueness

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside is unique due to its benzoyl protection groups, which can influence its solubility and stability, making it suitable for specific experimental conditions .

Properties

Molecular Formula

C37H30O11

Molecular Weight

650.6 g/mol

IUPAC Name

[4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3

InChI Key

HXIAWNZLIFDIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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